molecular formula C19H13N3OS2 B2657534 (2E)-N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-3-phenylprop-2-enamide CAS No. 477327-05-2

(2E)-N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-3-phenylprop-2-enamide

Cat. No.: B2657534
CAS No.: 477327-05-2
M. Wt: 363.45
InChI Key: PCTLQVFMBXSYJF-ZHACJKMWSA-N
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Description

(2E)-N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-3-phenylprop-2-enamide is a synthetic small molecule featuring a benzothiazole-thiazole core structure linked to a cinnamamide chain. This structural motif is found in compounds investigated for their potential as modulators of neuronal signaling pathways. Research on analogous N-(thiazol-2-yl)-benzamide derivatives has identified them as potent and selective negative allosteric modulators of the Zinc-Activated Channel (ZAC), an atypical member of the Cys-loop receptor superfamily . These compounds can act as state-dependent inhibitors, providing valuable tools for probing the physiological roles of this receptor . Furthermore, the benzothiazole scaffold is a privileged structure in medicinal chemistry, known to confer a wide range of biological activities and is present in molecules with documented neuroprotective, antiviral, and anticancer properties . The presence of the (2E)-3-phenylprop-2-enamide (cinnamamide) group may contribute to additional pharmacological characteristics. This product is intended for research purposes to further explore these potential mechanisms and applications in cellular and biochemical studies. FOR RESEARCH USE ONLY. Not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

(E)-N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-3-phenylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13N3OS2/c23-17(11-10-13-6-2-1-3-7-13)22-19-21-15(12-24-19)18-20-14-8-4-5-9-16(14)25-18/h1-12H,(H,21,22,23)/b11-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCTLQVFMBXSYJF-ZHACJKMWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CC(=O)NC2=NC(=CS2)C3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C/C(=O)NC2=NC(=CS2)C3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-3-phenylprop-2-enamide typically involves the following steps:

    Formation of the Benzothiazole Ring: This can be achieved through the cyclization of 2-aminothiophenol with carbon disulfide and an appropriate halogenating agent.

    Formation of the Thiazole Ring: The thiazole ring can be synthesized by the reaction of α-haloketones with thioamides.

    Coupling of the Rings: The benzothiazole and thiazole rings are then coupled using a suitable linker, such as a phenylprop-2-enamide moiety, under conditions that favor the formation of the (2E) isomer.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the above synthetic routes for large-scale synthesis. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Additionally, purification steps such as recrystallization or chromatography would be employed to obtain the desired product in high purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole and benzothiazole rings, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the double bond in the phenylprop-2-enamide moiety, converting it to a single bond and potentially altering the compound’s activity.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like halogens (for electrophilic substitution) or organolithium compounds (for nucleophilic substitution) are employed.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Saturated amides.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

In chemical research, (2E)-N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-3-phenylprop-2-enamide serves as a valuable building block for synthesizing more complex molecules. Its unique functional groups allow for various chemical transformations, including oxidation, reduction, and substitution reactions. These properties make it an essential compound for developing new materials and pharmaceuticals .

Biology

The compound has been investigated for its potential as a fluorescent probe in biological imaging. Its ability to intercalate with DNA suggests that it could disrupt replication and transcription processes, making it a candidate for studying cellular mechanisms . Additionally, research indicates that derivatives of benzothiazole and thiazole exhibit significant biological activity against various targets, including enzymes involved in neurodegenerative diseases .

Medicine

There is growing interest in the medicinal applications of this compound as an anticancer and antimicrobial agent. Studies have shown that compounds containing similar structural motifs possess inhibitory activity against acetylcholinesterase (AChE), which is crucial for treating neurodegenerative conditions like Alzheimer's disease. In vitro assays have demonstrated promising results regarding its efficacy against cancer cell lines and pathogenic microorganisms .

Case Study 1: Anticancer Activity

A study evaluated the anticancer properties of thiazole derivatives related to this compound. The results indicated that these compounds exhibited significant cytotoxicity against various cancer cell lines through mechanisms involving apoptosis induction and cell cycle arrest .

Case Study 2: Antimicrobial Efficacy

Another study focused on the antimicrobial activity of similar thiazole derivatives against Escherichia coli and Staphylococcus aureus. The results showed effective inhibition at low concentrations (1 µg/mL), suggesting that the compound could be developed into a novel antimicrobial agent .

Mechanism of Action

The mechanism by which (2E)-N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-3-phenylprop-2-enamide exerts its effects is likely related to its ability to interact with specific molecular targets. The benzothiazole and thiazole rings can engage in π-π stacking interactions with aromatic residues in proteins, potentially inhibiting their function. Additionally, the compound may act as a ligand for metal ions, altering the activity of metalloenzymes.

Comparison with Similar Compounds

Structural Features and Substituent Effects

The target compound’s activity is influenced by its benzothiazole-thiazole core and the (E)-configured enamide group. Key structural analogs and their differences are summarized below:

Compound Name Core Structure Key Substituents Biological Activity Reference
Target Compound Benzothiazole-thiazole Phenyl-enamide Potential antimicrobial/anti-inflammatory (inferred)
STK952334 Thiazole 3-Methylbenzyl-enamide Unknown (under commercial evaluation)
6a (Elachkar et al.) Thiazole 4-Hydroxy-3-methoxyphenyl-acetamide Non-selective COX-1/COX-2 inhibitor
Patel’s Triazole Derivative 1,2,4-Triazole Pyridyl-benzothiazole Antibacterial (Gram-positive), antitubercular
5-(3-Methoxyphenyl)-N-[4-(1-propylpiperidin-4-yl)-1,3-thiazol-2-yl]-1,3-oxazol-2-amine Oxazole-thiazole Piperidinyl-propyl Anticancer (preclinical)

Key Observations :

  • The benzothiazole-thiazole system in the target compound may enhance π-π stacking and hydrogen bonding, critical for enzyme inhibition (e.g., COX/LOX) .

Antimicrobial Activity :

  • Patel’s triazole derivatives with benzothiazole substituents showed MIC values of 2–8 µg/mL against S. aureus and M. tuberculosis, comparable to ampicillin . The target compound’s benzothiazole-thiazole core may confer similar potency.
  • N-Substituted cinnamamides (e.g., 4a-j) demonstrated broad-spectrum antibacterial activity, suggesting the enamide group’s role in membrane disruption .

Anti-Inflammatory Activity :

  • Thiazole derivatives like 6a (COX-1 IC₅₀: 9.01 mM) and 6b (COX-2 IC₅₀: 11.65 mM) highlight the importance of methoxy and acetamide groups in isoform selectivity . The target compound’s lack of polar substituents may reduce selectivity but improve cell permeability.

Crystallographic and Computational Insights

  • Hydrogen-bonding patterns in benzothiazole derivatives (e.g., N–H···S interactions) stabilize crystal structures and influence binding to biological targets .
  • Docking studies for COX/LOX inhibitors suggest hydrophobic interactions dominate, favoring planar systems like the target compound’s enamide .

Biological Activity

The compound (2E)-N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-3-phenylprop-2-enamide is a complex organic molecule that has garnered attention in medicinal chemistry for its potential biological activities. This article explores its biological activity, focusing on mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C19H16N4O4S3C_{19}H_{16}N_{4}O_{4}S_{3} with a molecular weight of 460.6 g/mol. The compound features a benzothiazole moiety and a thiazole ring, which are critical for its biological activity.

PropertyValue
Molecular FormulaC19H16N4O4S3
Molecular Weight460.6 g/mol
CAS Number921996-19-2

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. The benzothiazole and thiazole rings can intercalate with DNA, potentially disrupting replication and transcription processes. Additionally, the compound may generate reactive oxygen species (ROS) through redox reactions involving the nitrophenyl group, leading to cellular damage.

Anticonvulsant Activity

Recent studies have indicated that derivatives of cinnamamide, including this compound, exhibit significant anticonvulsant properties. For instance, a related compound (KM-568) demonstrated efficacy in various animal models of epilepsy:

ModelED50 (mg/kg)
Frings audiogenic seizure model13.21 (i.p.)
Maximal electroshock test44.46 (mice i.p.)
6-Hz psychomotor seizure model71.55 (mice i.p.)

These findings suggest that the compound may serve as a lead for developing new treatments for epilepsy.

Cytotoxicity and Safety Profile

Cytotoxicity evaluations performed on cell lines such as HepG2 and H9c2 revealed that the compound was non-toxic at concentrations up to 100 µM. Furthermore, mutagenicity assays indicated that it does not exhibit base substitution or frameshift mutations, supporting its potential safety for therapeutic applications.

Study on Anticonvulsant Properties

A study published in Pharmacological Research highlighted the anticonvulsant activity of various cinnamamide derivatives, including those containing the benzothiazole moiety. The study emphasized structure-activity relationships (SAR), revealing that specific substitutions on the phenyl ring significantly influenced anticonvulsant efficacy.

Research on Anticancer Potential

Another area of investigation involves the anticancer potential of compounds similar to this compound. Preliminary studies suggest that these compounds may inhibit tumor growth by inducing apoptosis in cancer cells through ROS generation.

Q & A

Basic Research Question

  • 1H NMR : Look for characteristic peaks:
    • Thiazole-H protons at δ 7.2–8.1 ppm (d, J = 3.5 Hz).
    • E-configuration of the enamide: trans coupling constants (J = 15–16 Hz) for vinyl protons .
  • IR : Confirm C=O (1650–1680 cm⁻¹) and C=N (1600–1620 cm⁻¹) stretches .
  • Elemental analysis : Ensure <0.4% deviation from calculated C, H, N, S values .

How can computational docking studies be designed to predict the interaction of this compound with target enzymes like COX/LOX?

Advanced Research Question

  • Software : Use AutoDock Vina or Schrödinger Maestro.
  • Protocol :
    • Prepare the ligand: Optimize geometry with Gaussian09 (B3LYP/6-31G*).
    • Target selection: Retrieve COX-2 (PDB: 5KIR) or 15-LOX (PDB: 1LOX) structures.
    • Docking grid: Focus on hydrophobic pockets (e.g., COX-2’s side pocket).
    • Validation: Compare binding scores with known inhibitors (e.g., celecoxib for COX-2) .

What methodologies are recommended for resolving contradictions in biological activity data across different assay systems?

Advanced Research Question

  • Assay standardization :
    • Use consistent cell lines (e.g., RAW264.7 for anti-inflammatory assays).
    • Normalize IC50 values against reference inhibitors (e.g., indomethacin for COX-1/COX-2) .
  • Data reconciliation : Apply multivariate analysis to isolate variables (e.g., solvent polarity, serum content) affecting activity .

What advanced crystallographic approaches are suitable for determining the three-dimensional structure of this compound?

Advanced Research Question

  • Software : SHELXL for refinement and Olex2 for structure solution.
  • Data collection : Use synchrotron radiation (λ = 0.7–1.0 Å) for high-resolution (<1.0 Å) data.
  • Validation : Check R-factors (<5%), ADPs, and hydrogen-bonding networks with PLATON .

How should researchers analyze hydrogen-bonding networks in the solid state for this compound?

Advanced Research Question

  • Graph-set analysis : Use Etter’s rules to classify motifs (e.g., D(2) for dimeric H-bonds).
  • Tools : Mercury (CCDC) for visualizing π-π stacking and C–H···S interactions .

What in vitro assays are optimal for evaluating anti-inflammatory potential?

Basic Research Question

  • COX inhibition : Use a colorimetric kit (e.g., Cayman Chemical) with purified enzymes.
  • Cell-based assays : Measure PGE2 reduction in LPS-stimulated macrophages (EC50 < 10 µM indicates potency) .

How can SAR studies identify critical functional groups influencing bioactivity?

Advanced Research Question

  • Analog synthesis : Modify substituents (e.g., replace phenyl with nitro or methoxy groups).
  • Bioactivity testing : Compare IC50 values to derive trends (e.g., electron-withdrawing groups enhance COX-2 selectivity) .

What strategies mitigate low-yield reactions during synthesis?

Basic Research Question

  • Catalyst optimization : Use Pd(OAc)₂/Xantphos for Suzuki couplings (yields ↑15–20%).
  • Solvent selection : Replace DMF with NMP for moisture-sensitive steps .

Which protocols assess purity and stability under various storage conditions?

Basic Research Question

  • HPLC : Use a C18 column (MeCN:H₂O = 70:30) to monitor degradation (purity >98%).
  • Stability : Store at −20°C under argon; assess via TLC every 3 months .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.